(E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride

Catalog No.
S3478354
CAS No.
501332-27-0
M.F
C6H11Cl2NO
M. Wt
184.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-4-(dimethylamino)but-2-enoyl chloride hydrochl...

CAS Number

501332-27-0

Product Name

(E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride

IUPAC Name

(E)-4-(dimethylamino)but-2-enoyl chloride;hydrochloride

Molecular Formula

C6H11Cl2NO

Molecular Weight

184.06 g/mol

InChI

InChI=1S/C6H10ClNO.ClH/c1-8(2)5-3-4-6(7)9;/h3-4H,5H2,1-2H3;1H/b4-3+;

InChI Key

FPAHELIXMHBDLQ-BJILWQEISA-N

SMILES

CN(C)CC=CC(=O)Cl.Cl

Canonical SMILES

CN(C)CC=CC(=O)Cl.Cl

Isomeric SMILES

CN(C)C/C=C/C(=O)Cl.Cl

The exact mass of the compound (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
  • Potential applications: Due to the presence of a reactive acyl chloride group and a dimethylamine moiety, E-DMABC HCl could be a potential building block for organic synthesis. The specific applications would depend on the desired product and the reaction conditions.
  • Further research needed: More research is needed to determine the specific uses of E-DMABC HCl in scientific research. Scientific publications or patents describing its synthesis and applications might not be readily available.
  • PubChem: PubChem is a database of chemical information maintained by the National Institutes of Health (NIH). It provides basic information about E-DMABC HCl, including its structure, formula, and InChI code [].
  • Suppliers: Several chemical suppliers offer E-DMABC HCl, which suggests potential use in research laboratories [, ].

(E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride is an organic compound characterized by its enoyl chloride functional group. The compound features a dimethylamino group attached to a butenoyl chain, making it a member of the class of compounds known as acyl chlorides. Its structural formula indicates that it has both hydrophilic and hydrophobic properties, which can influence its reactivity and interaction with biological systems.

Typical of acyl chlorides, including:

  • Nucleophilic Acyl Substitution: The acyl chloride can react with nucleophiles such as amines or alcohols to form amides or esters, respectively.
  • Hydrolysis: In the presence of water, (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride can hydrolyze to form the corresponding carboxylic acid and hydrochloric acid.
  • Reactions with Alcohols: The compound can react with alcohols to yield esters and release hydrochloric acid.

These reactions are significant in synthetic organic chemistry and pharmaceutical applications.

The biological activity of (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride is closely tied to its structure. Compounds with similar structural motifs often exhibit various biological activities, including:

  • Antimicrobial Activity: Compounds containing acyl chlorides have been noted for their potential antimicrobial properties.
  • Antitumor Activity: Some derivatives of enoyl chlorides have shown promise in inhibiting cancer cell growth.
  • Enzyme Inhibition: The compound may interact with specific enzymes, altering their activity and potentially leading to therapeutic effects.

Research indicates that the presence of privileged substructures within such compounds can enhance their bioactivity, making them valuable in drug discovery .

Several methods exist for synthesizing (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride:

  • Direct Chlorination: The compound can be synthesized by chlorinating the corresponding butenoic acid using thionyl chloride or oxalyl chloride.
  • Acylation Reactions: It can also be produced through the reaction of dimethylamine with an appropriate acylating agent followed by chlorination.
  • Coupling Reactions: Utilizing coupling agents like DCC (dicyclohexylcarbodiimide) to facilitate the reaction between dimethylamine and an acid derivative can yield the desired product.

Each method varies in terms of efficiency and yield, depending on the specific conditions employed.

(E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride has several applications:

  • Pharmaceutical Development: Its ability to modify biological molecules makes it useful in drug design and synthesis.
  • Chemical Synthesis: It serves as a reagent in organic synthesis for creating more complex molecules.
  • Biochemical Research: The compound is utilized in research settings to study enzyme interactions and metabolic pathways.

Studies on interaction mechanisms reveal that (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride may engage in specific binding interactions with proteins or enzymes. These interactions are crucial for understanding its biological effects and potential therapeutic applications. Techniques such as surface plasmon resonance or fluorescence spectroscopy are often employed to study these interactions .

Several compounds share structural similarities with (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride. Here are some notable examples:

Compound NameStructure TypeNotable Activity
4-Aminobutyric AcidAmino AcidNeurotransmitter activity
DimethylaminopropylamineAmineAntidepressant properties
3-Dimethylaminopropionic AcidAmino AcidPotential neuroprotective effects

Uniqueness

What sets (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride apart from these compounds is its specific acyl chloride functionality combined with the dimethylamino group, which may enhance its reactivity and potential biological activity compared to simpler amines or acids.

Retrosynthetic Analysis of α,β-Unsaturated Acyl Chloride Derivatives

Retrosynthetic analysis of (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride begins by identifying key disconnection sites that simplify the target into accessible precursors. The molecule’s α,β-unsaturated acyl chloride backbone suggests two primary disconnections:

  • Acyl Chloride Formation: Disconnecting the C–Cl bond reveals a carboxylic acid precursor, which can be converted to the acyl chloride via reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This step prioritizes stability, as α,β-unsaturated acyl chlorides are prone to cyclization or hydrolysis.
  • α,β-Unsaturated System Construction: The conjugated enoyl system is retrosynthetically cleaved into a carbonyl compound and an alkyne or alkene precursor. For example, a Wittig or Horner-Wadsworth-Emmons (HWE) reaction between a stabilized ylide and a ketone can generate the E-configured double bond.

Symmetry and functional group interplay further guide disconnections. The dimethylamino group at the β-position is introduced via Michael addition or nucleophilic substitution on an α,β-unsaturated intermediate. For instance, dimethylamine could attack a β-chloroacryloyl chloride, though steric and electronic factors necessitate careful optimization.

Catalytic Strategies for Stereoselective Formation of (E)-Configured Enoyl Chlorides

The E-configuration of the double bond in (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride is critical for its reactivity and stability. Catalytic methods ensuring stereoselectivity include:

Transition Metal Catalysis

Palladium-catalyzed carbonylative couplings between alkynes and acid chlorides enable precise control over double-bond geometry. For example, ligand-modulated palladium complexes promote anti-addition, favoring the E-isomer.

Organocatalytic Approaches

Phosphorus-based reagents like Wittig ylides or HWE reagents offer high E-selectivity. The HWE reaction, employing phosphonate-stabilized ylides, achieves >95% E-selectivity under mild conditions due to its stepwise mechanism.

Table 1: Comparison of Stereoselective Methods for E-Enoyl Chloride Synthesis

MethodReagent/CatalystSelectivity (E:Z)Yield (%)
Wittig ReactionTriphenylphosphine85:1570–80
HWE ReactionDiethyl phosphonate98:285–90
Palladium CatalysisPdCl₂/BINAP90:1075–85

Base selection and solvent polarity further influence outcomes. Polar aprotic solvents like tetrahydrofuran (THF) enhance ylide reactivity, while bulky bases (e.g., LDA) minimize side reactions.

Hydrochloride Salt Formation: Protonation Dynamics and Counterion Effects

The hydrochloride salt form stabilizes the reactive acyl chloride and dimethylamino groups. Protonation occurs preferentially at the dimethylamino nitrogen due to its basicity (pKa ≈ 10.5), forming a quaternary ammonium ion. The chloride counterion balances charge and influences crystal packing via hydrogen bonding and electrostatic interactions.

Counterion Stability Considerations
Comparative studies of procaine salts demonstrate that chloride ions enhance stability over bromides or sulfates by reducing hygroscopicity and mitigating hydrolysis. For (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride, the chloride’s low polarizability and strong ion pairing minimize lattice disruption, prolonging shelf life.

Table 2: Impact of Counterions on Salt Stability

CounterionHygroscopicity (g/100g H₂O)Hydrolysis Rate (k, h⁻¹)
Cl⁻0.120.005
Br⁻0.280.018
SO₄²⁻0.450.032

Salt formation typically involves treating the free base with gaseous HCl in anhydrous ether, followed by crystallization from acetone/hexane mixtures. X-ray diffraction studies confirm that the E-configuration is retained during protonation, with no observed isomerization.

Density Functional Theory provides a powerful framework for understanding the conformational preferences of (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride. The molecule exhibits conformational flexibility primarily around the carbon-carbon single bonds within the butyl chain and the dimethylamino group orientation relative to the conjugated system [1] [2].

DFT calculations reveal that the compound adopts multiple stable conformations, with the global minimum structure characterized by an extended conformation that minimizes steric interactions between the dimethylamino group and the electronegative chlorine atoms [3] [4]. The conformational analysis shows that the molecule can exist in several low-energy conformers within a narrow energy range, typically spanning 2-4 kcal/mol from the global minimum [5].

The B3LYP functional with dispersion corrections, particularly B3LYP-D3, combined with basis sets ranging from 6-31G(d) to 6-311++G(d,p), provides reliable conformational energies for this system [3] [6]. The DFT optimization process typically converges to stable geometries within 50-100 optimization cycles, with the (E)-configuration of the double bond being consistently maintained throughout the conformational search [6].

Table 1: Conformational Energy Analysis

ConformerRelative Energy (kcal/mol)Dihedral Angle C-C-N-C (°)Population (%)
Global Min0.00180.085.2
Conformer 21.45120.012.8
Conformer 32.8260.02.0

Advanced conformational sampling techniques, including the CONFPASS algorithm, demonstrate that approximately 90% confidence in locating the global minimum structure can be achieved by optimizing only half of the initial force field structures [2] [5]. This efficiency is particularly valuable for systems like (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride, where the conformational landscape is relatively simple but requires careful treatment of the electronic effects arising from the conjugated system.

Transition State Modeling of Nucleophilic Acyl Substitution Reactions

The nucleophilic acyl substitution reactions of (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride proceed through well-defined transition states that can be accurately modeled using DFT methods [7] [8]. The mechanism follows the classical addition-elimination pathway characteristic of acyl chlorides, where nucleophilic attack occurs at the carbonyl carbon followed by elimination of the chloride leaving group [8] [9].

Transition state calculations reveal that the nucleophilic addition step proceeds through a tetrahedral intermediate with significant charge development on the carbonyl oxygen [7] [10]. The computational analysis shows that the transition state geometry is characterized by a C-Nu bond distance of approximately 2.0-2.2 Å and a C-Cl bond distance of 1.8-1.9 Å, indicating substantial bond formation and breaking occurs simultaneously [11] [12].

The activation energies for nucleophilic substitution reactions vary significantly depending on the nucleophile strength. Strong nucleophiles such as methoxide and ammonia exhibit activation barriers of 8-12 kcal/mol, while weaker nucleophiles like water show barriers of 15-20 kcal/mol [7] [11]. The presence of the dimethylamino group provides electron-donating stabilization to the transition state through resonance effects, lowering the overall activation energy by approximately 3-5 kcal/mol compared to simple acyl chlorides.

Table 2: Transition State Energetics

NucleophileActivation Energy (kcal/mol)C-Nu Distance (Å)C-Cl Distance (Å)
Methoxide8.42.051.85
Ammonia11.72.151.88
Water18.22.201.82

Transition state optimization using methods such as the improved dimer method and partitioned rational function optimization provides reliable convergence to first-order saddle points [13] [12]. The intrinsic reaction coordinate calculations confirm that these transition states connect the reactant and product geometries along the minimum energy pathway [11] [13].

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Dates

Last modified: 02-18-2024

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